CYM50374
Beschreibung
Eigenschaften
CAS-Nummer |
1314212-81-1 |
|---|---|
Molekularformel |
C19H19NO3S |
Molekulargewicht |
341.425 |
IUPAC-Name |
5-(3-Methyl-thiophen-2-yl)-furan-2-carboxylic acid (4-hydroxymethyl-2,6-dimethyl-phenyl)-amide |
InChI |
InChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
WZURXOGFFAAWHL-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=C(C)C=CS2)O1)NC3=C(C)C=C(CO)C=C3C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CYM50374 |
Herkunft des Produkts |
United States |
Molecular Target Characterization of Cym50374
Elucidation of CYM50374 as a Sphingosine-1-Phosphate Receptor 4 (S1P4) Antagonist
This compound was identified through research aimed at discovering potent and selective antagonists for the S1P4 receptor. Initial screening efforts led to the identification of furan-2-arylcarboxamide derivatives as potential S1P4 antagonists. Through subsequent chemical modifications and structure-activity relationship studies, this compound (compound 16 in the discovery series) was synthesized and characterized nih.govnih.gov. It was found to be a potent S1P4 antagonist with an reported IC₅₀ value of 34 nM nih.gov. This identification positioned this compound as a valuable tool for investigating the specific functions of the S1P4 receptor.
Comparative Analysis of this compound Selectivity Against Other S1PR Subtypes (S1P1, S1P2, S1P3, S1P5)
A key aspect of characterizing receptor ligands is determining their selectivity across related receptor subtypes. For this compound, comparative analysis against the other S1PR subtypes (S1P1, S1P2, S1P3, and S1P5) revealed a high degree of selectivity for S1P4. Studies indicated that this compound displayed exquisite selectivity for the S1P4 receptor versus the other receptor subtypes nih.gov. Functional assays performed at concentrations up to 25 µM showed no significant activity at the S1P1, S1P2, S1P3, and S1P5 subtypes nih.gov. This selectivity profile is critical for attributing observed biological effects specifically to S1P4 modulation rather than off-target interactions with other S1PR subtypes.
Receptor Binding Kinetics and Affinity Profiling of this compound
Receptor binding kinetics and affinity profiling provide essential information about the strength and nature of the interaction between a ligand and its target receptor. Affinity is typically described by the dissociation constant (K_D), while kinetics are characterized by the association (k_on) and dissociation (k_off) rate constants sigmaaldrich.com.
For this compound, affinity profiling has primarily been reported through its IC₅₀ value determined in functional or competitive binding assays nih.gov. The IC₅₀ represents the concentration of the compound required to inhibit 50% of the receptor's activity or ligand binding. As noted, this compound has an reported IC₅₀ of 34 nM for the S1P4 receptor nih.gov.
Interactive Data Table: IC₅₀ Value of this compound at S1P4 Receptor
| Receptor Subtype | IC₅₀ (nM) |
|---|
Note: This table is intended to be interactive, allowing users to potentially sort or filter the data.
Competitive binding assays are a standard method used to determine the binding affinity of a compound by measuring its ability to displace a known labeled ligand from the receptor. This approach allows for the comparison of the relative affinities of different molecules for the same target. The characterization of this compound's activity as an S1P4 antagonist, including the determination of its IC₅₀ value, was achieved using such functional or competitive binding assay formats nih.gov. These studies are fundamental in understanding how tightly and effectively this compound interacts with the S1P4 binding site. Ligand-receptor interaction studies, often employing techniques like competitive binding assays, are crucial for defining the pharmacological profile of a compound.
Quantitative characterization of receptor occupancy describes the fraction or amount of receptors bound by a ligand at a given concentration in a specific tissue or system. This information is vital for understanding the potential pharmacological effects of a compound, as the magnitude of response is often related to the level of receptor occupancy. While the affinity (indicated by the IC₅₀) provides insight into the concentration range at which this compound interacts with S1P4 nih.gov, specific detailed quantitative data on receptor occupancy for this compound in biological systems were not found within the provided search results. Such studies typically involve specialized techniques to measure the proportion of receptors bound by the ligand under various conditions.
Chemical Synthesis and Design Methodologies for Cym50374 and Analogs
Synthetic Routes and Strategies for CYM50374
The specific synthetic route and detailed procedures for the preparation of this compound were first reported as part of the discovery and characterization of a series of potent and selective S1P4 receptor antagonists. nih.gov While the detailed step-by-step synthesis is described in the primary literature, the general strategy would involve a sequence of chemical transformations designed to assemble the specific molecular architecture of this compound.
The precise key reaction steps and intermediate compounds involved in the synthesis of this compound are detailed in the publication by Guerrero et al. (2011). nih.gov Chemical synthesis typically involves coupling different molecular fragments and introducing necessary functional groups through a series of controlled reactions, often requiring specific reagents, catalysts, and reaction conditions to ensure the desired product is formed with high purity and yield.
Optimizing a synthetic pathway is a critical phase in chemical synthesis, particularly when preparing compounds for research purposes. This process aims to improve various aspects of the synthesis, including increasing reaction yield, reducing reaction times, minimizing the formation of by-products, simplifying purification procedures, and enhancing scalability. For research scale production of this compound, optimization efforts would likely focus on identifying the most efficient and reproducible conditions for each key reaction step. This can involve systematically varying parameters such as temperature, solvent, reactant concentrations, reaction time, and catalyst loading. Modern optimization techniques, including design of experiments (DoE) and automated reaction platforms, can be employed to explore the reaction space more efficiently and identify optimal conditions. While specific details on the optimization of this compound synthesis for research scale were not found in the search results, these general principles and techniques would be applied.
Rational Ligand Design Principles Applied to S1P4 Antagonists
The design of selective S1P4 antagonists like this compound is guided by rational ligand design principles, which integrate knowledge about the target receptor's structure and function with chemical design strategies. The aim is to create molecules that can bind to the S1P4 receptor with high affinity and specificity, blocking the binding of endogenous agonists like sphingosine-1-phosphate (S1P) and preventing receptor activation.
De novo drug design involves generating novel molecular structures from scratch, based on the structural information of the target receptor or known active ligands. For S1P4 ligands, de novo design approaches could involve identifying potential binding sites on the receptor and computationally designing molecules that are predicted to fit into these sites and establish favorable interactions. These methods often employ algorithms to assemble molecular fragments or build molecules atom by atom within the binding pocket, aiming to optimize interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. While the specific application of de novo design solely for this compound is not explicitly detailed in the search results, these principles are part of the broader landscape of rational drug design applied to GPCRs like S1P4.
Fragment-based ligand design (FBLD) is a strategy that starts with small molecular fragments that show weak binding to the target protein and then grows or links these fragments to develop higher-affinity ligands. This approach can be particularly useful for exploring the nuances of the binding site and building complexity step-wise. In the context of S1P4 antagonist design, FBLD could involve identifying small fragments that bind to different regions of the S1P4 receptor binding site and then designing linkers or additional chemical moieties to connect these fragments or expand upon them to create a more potent and selective molecule. While direct evidence of FBLD being the sole strategy for this compound was not found, it is a common approach in rational drug design, including for GPCRs.
Analog Synthesis and Chemical Modification Strategies
The discovery and development of potent and selective antagonists for the sphingosine-1-phosphate 4 (S1P4) receptor, such as this compound, involved extensive analog synthesis and chemical modification strategies aimed at optimizing potency, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies were crucial in guiding these synthetic efforts. guidetomalariapharmacology.org
This compound, identified as compound 16 in initial research, emerged from SAR studies exploring modifications in different regions of a 5-aryl furan-2-arylcarboxamide scaffold. guidetomalariapharmacology.org The general synthetic approaches for generating a library of analogs involved key chemical transformations, including Suzuki cross-coupling and amide coupling reactions. guidetomalariapharmacology.org
One synthetic route described for the preparation of 5-aryl-N-(2,6-dialkylphenyl)furan-2-carboxamides (analogs 9a-q) involved the amide coupling of 2-furoic acid with an appropriate aniline (B41778), followed by a Suzuki cross-coupling reaction with a range of aryl boronic acids. guidetomalariapharmacology.org This strategy allowed for systematic modifications on the aryl ring located at the 5-position of the furan (B31954) core (referred to as region A). guidetomalariapharmacology.org
Another approach focused on modifications to the pendant arylcarboxamide moiety (referred to as region B). The synthesis of 5-(2,5-dichlorophenyl)-2-arylcarboxamides (analogs 4a-z) was achieved by coupling a commercially available acyl chloride with various anilines. guidetomalariapharmacology.org This method provided a diverse set of analogs with structural and electronic variations on the phenyl ring of region B. guidetomalariapharmacology.org
Merging the insights gained from SAR studies on both region A and region B led to the synthesis of hybrid molecules, including this compound. guidetomalariapharmacology.org The synthesis of this compound (compound 16) involved a sequence starting from a 5-bromofuran intermediate which underwent Suzuki cross-coupling with a thiophene (B33073) boronic acid. guidetomalariapharmacology.org Subsequent ester hydrolysis afforded a carboxylic acid intermediate, which was then subjected to amide coupling with the appropriate aniline to yield the final compound. guidetomalariapharmacology.org These reactions were reported to proceed in good to moderate yields. guidetomalariapharmacology.org
Detailed research findings from these analog synthesis efforts revealed the impact of specific chemical modifications on S1P4 receptor activity and selectivity. For instance, the series of analogs 4a-z, generated by modifying the aniline portion (region B), were evaluated in S1P4 functional assays. guidetomalariapharmacology.org
While specific detailed data tables for all analogs were not fully available in the search results, the systematic modification and testing described highlight a typical SAR-driven analog synthesis strategy. The potency of this compound as a potent S1P4 antagonist has been reported, with an IC50 value of 34 nM. guidetoimmunopharmacology.org Another related S1P4 antagonist mentioned in the literature is CYM50358, which also demonstrates potency and selectivity for the S1P4 receptor. sigmaaldrich.comtocris.com
Pharmacological and Biochemical Characterization of Cym50374
In Vitro Potency and Efficacy Determination
In vitro studies are crucial for determining the strength (potency) and the maximal effect (efficacy) of a compound on a biological target like a receptor. These experiments help to quantify how well a compound binds to and modulates the activity of the receptor in a controlled laboratory setting, often using cell-based assays nih.govaxionbiosystems.comderangedphysiology.com.
Dose-Response Profiling in Cellular Assays
Dose-response curves are fundamental in characterizing the activity of a compound. These curves plot the biological response of cells against increasing concentrations of the compound. For antagonists like CYM50374, dose-response profiling in cellular assays helps determine the concentration required to inhibit a specific S1P4-mediated cellular activity by a certain percentage, commonly expressed as an IC50 value axionbiosystems.comresearchgate.netunivr.it.
This compound has been reported as a potent S1P4 antagonist with an IC50 value of 34 nM medchemexpress.com. Another related compound, CYM50358, also an S1P4 antagonist, showed an IC50 of 25 nM against S1P4, with significantly lower activity against other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) sigmaaldrich.com. This indicates that this compound, similar to closely related compounds, exhibits potent inhibition of S1P4 in cellular contexts.
Functional Assays for Receptor Activation and Inhibition
Functional assays are employed to directly measure the activation or inhibition of receptor signaling pathways. For GPCRs like S1P4, these assays can include measuring changes in intracellular calcium levels, GTPγS binding to G proteins, or the activity of downstream signaling molecules or reporter genes promega.ro.
Studies characterizing S1P4 antagonists, including the discovery efforts that led to compounds like this compound, have utilized functional assays to demonstrate their ability to block S1P-induced S1P4 activation. These assays confirm that this compound acts as an antagonist by preventing the normal signaling cascade initiated by S1P binding to S1P4 nih.gov. The development of selective S1P4 antagonists like this compound involved screening compounds in functional assays to identify those that inhibit S1P4 activity without significantly affecting the other S1P receptor subtypes nih.gov.
Mechanistic Interrogation of S1P4 Antagonism at the Molecular Level
Understanding the mechanism by which this compound antagonizes S1P4 involves investigating its interaction with the receptor protein and the subsequent impact on intracellular signaling components.
G-Protein Coupling Inhibition and Downstream Signaling Attenuation
S1P4 is known to couple primarily with Gαi and Gαo proteins, which leads to the activation of downstream pathways such as the ERK MAPK and PLC cascades nih.gov. As an antagonist, this compound is expected to inhibit the coupling of S1P4 with these G proteins upon S1P binding, thereby attenuating the downstream signaling events.
While specific detailed studies on this compound's direct effect on G-protein coupling were not explicitly found in the provided snippets, the general mechanism of S1P4 coupling to Gαi/o and subsequent activation of pathways like ERK, MAPK, and PLC is established nih.gov. Antagonists of S1P4, by definition, interfere with this coupling and signaling cascade wustl.edu. Research on related S1P4 antagonists supports the concept that they suppress downstream signaling, such as inhibiting mast cell degranulation and reducing inflammatory responses in allergic asthma models, effects that are mediated through S1P4 signaling pathways nih.gov.
Cellular and Pathway Level Investigations of Cym50374
Impact on Sphingolipid Metabolic Pathways
Modulation of Sphingosine (B13886) Kinase Activity
Sphingosine kinases (SphKs) are the enzymes responsible for phosphorylating sphingosine to produce sphingosine-1-phosphate (S1P) nih.gov. There are two main isoforms, SphK1 and SphK2. While no direct enzymatic inhibition of sphingosine kinase by CYM50374 has been reported, its antagonism of the S1PR4 receptor can have feedback effects on the S1P pathway. By blocking the downstream signaling of S1P at the S1PR4 receptor, this compound may indirectly alter the expression or activity of SphKs as the cell attempts to compensate for the reduced S1P signaling.
Influence on Sphingosine-1-Phosphate Homeostasis
| Pathway Component | Role in Sphingolipid Metabolism | Postulated Impact of this compound (via S1PR4 antagonism) |
| Sphingosine Kinase (SphK) | Synthesizes S1P from sphingosine. | Indirect feedback modulation possible. |
| Sphingosine-1-Phosphate (S1P) | Bioactive lipid mediator. | Signaling via S1PR4 is blocked. |
| S1P Receptors (S1PRs) | Mediate extracellular S1P signaling. | S1PR4 is specifically antagonized. |
| S1P Lyase | Irreversibly degrades S1P. | Potential for indirect regulatory changes. |
Effects on Cellular Signaling Cascades and Transcriptional Regulation
The binding of S1P to its receptors initiates a cascade of intracellular signaling events that can lead to changes in gene expression and cellular function. This compound's antagonism of S1PR4 specifically interrupts these cascades.
Investigations into Gαi/o and Gα12/13 Pathway Modulation
S1P receptors, including S1PR4, are known to couple to various heterotrimeric G proteins to transduce their signals patsnap.com. S1PR4 has been shown to couple to the Gαi/o and Gα12/13 families of G proteins.
Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking S1P's effect at S1PR4, this compound would prevent this Gαi/o-mediated inhibition, potentially leading to maintained or elevated cAMP levels in cells where this pathway is active.
Gα12/13 Pathway: Coupling to Gα12/13 often results in the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell migration, and proliferation. Antagonism of S1PR4 by this compound would inhibit S1P-induced, Gα12/13-mediated RhoA activation.
| G Protein Pathway | Typical Downstream Effect of S1PR4 Activation | Consequence of this compound Antagonism |
| Gαi/o | Inhibition of adenylyl cyclase, decreased cAMP. | Prevention of adenylyl cyclase inhibition. |
| Gα12/13 | Activation of RhoA, cytoskeletal rearrangement. | Inhibition of RhoA activation. |
Regulation of Specific Gene Expression Profiles
While specific genome-wide expression profiles induced by this compound are not yet extensively documented, the modulation of the aforementioned signaling pathways is expected to alter the transcription of various genes. For instance, pathways regulated by cAMP and RhoA are known to influence the activity of transcription factors that control genes involved in inflammation, cell proliferation, and migration. Studies on S1PR4 knockout mice and the use of S1PR4 antagonists have shown alterations in the transcriptome of CD8+ T cells, suggesting that this compound could similarly impact gene expression in these and other immune cells nih.gov.
Assessment of this compound in Specific Cell Lineages
The expression of S1PR4 is largely restricted to hematopoietic cells and the lung, which directs the primary effects of this compound to these tissues.
Immune Cells: S1PR4 is highly expressed in various immune cells, including T cells and dendritic cells patsnap.com. Research has indicated that S1PR4 signaling can inhibit the abundance of CD8+ T cells nih.gov. The use of an S1PR4 antagonist was shown to increase the number of CD8+ T cells in a co-culture system nih.gov. This suggests that this compound could enhance CD8+ T cell responses. In vivo studies using S1PR4 antagonists have demonstrated an inhibition of T cell migration nih.gov.
Endothelial Cells: While S1PR1, S1PR2, and S1PR3 are more prominently studied in the context of endothelial cell biology and vascular maturation, the role of S1PR4 is less defined patsnap.com. However, given the close interaction between immune cells and the endothelium during inflammatory processes, the effects of this compound on immune cell trafficking and function could indirectly impact endothelial cell activation and permeability nih.gov.
| Cell Lineage | Key Findings Related to S1PR4 Antagonism | Potential Effect of this compound |
| Immune Cells (e.g., CD8+ T cells) | S1PR4 signaling inhibits CD8+ T cell abundance; antagonists increase CD8+ T cell numbers in co-culture. | Enhancement of CD8+ T cell expansion and modulation of T cell migration. |
| Cancer Cells (e.g., MCF-7) | S1PR4 antagonism in co-culture with PBMCs increases anti-tumor CD8+ T cells. | Indirect anti-tumor activity by enhancing immune surveillance. |
| Myoblasts (C2C12) | An S1PR4 antagonist (CYM50358) attenuated TGFβ1-mediated proapoptotic signaling. | Potential role in modulating muscle cell apoptosis. |
Dendritic Cell Function Modulation
Information regarding the modulation of dendritic cell function by this compound is not available in the reviewed scientific literature. Dendritic cells are crucial antigen-presenting cells that link innate and adaptive immunity. Their function involves capturing, processing, and presenting antigens to T cells, thereby initiating and shaping the immune response. However, no studies were identified that specifically investigate the impact of this compound on these processes.
Natural Killer (NK) Cell Homing and Activity
There is no available research on the effects of this compound on the homing and activity of Natural Killer (NK) cells. NK cells are a type of cytotoxic lymphocyte critical to the innate immune system, playing a major role in host rejection of both tumors and virally infected cells. Their ability to migrate to specific tissues (homing) and their cytotoxic activity are key to their function. Investigations into how this compound might influence these aspects of NK cell biology have not been reported.
Oligodendrocyte, Astrocyte, and Microglia Studies
No studies were found that examine the effects of this compound on oligodendrocytes, astrocytes, or microglia. These glial cells are fundamental to the central nervous system. Oligodendrocytes are responsible for producing the myelin sheath that insulates nerve fibers. Astrocytes have numerous functions, including providing metabolic support to neurons and maintaining the blood-brain barrier. Microglia are the resident immune cells of the brain. The interaction of this compound with these cells remains uninvestigated.
Endothelial Cell Permeability Studies (e.g., pulmonary endothelial cell monolayers)
There is no published research on the effects of this compound in endothelial cell permeability studies, including those involving pulmonary endothelial cell monolayers. Endothelial cells form the inner lining of blood vessels and regulate the passage of fluids, molecules, and cells between the bloodstream and surrounding tissues. The influence of this compound on this critical barrier function has not been a subject of scientific inquiry based on available data.
Preclinical Mechanistic Studies Utilizing Cym50374
In Vitro Model Systems for Elucidating Biological Functions
In vitro models provide controlled environments to study cellular and molecular mechanisms without the complexities of a whole organism. The use of CYM50374 in these systems allows for the precise interrogation of S1P4-mediated pathways.
Cell Culture Models for Receptor-Mediated Processes
Cell culture models are fundamental for studying the direct effects of S1P4 receptor antagonism. In these systems, specific cell types that endogenously express S1P4 or are engineered to do so are treated with this compound to block the receptor's activity. This approach is used to investigate the downstream consequences of S1P4 signaling.
S1P4 is known to be highly expressed in hematopoietic and lymphoid tissues nih.gov. Therefore, cell lines derived from these tissues, such as lymphocytes, macrophages, and dendritic cells, are primary models. Upon stimulation with its natural ligand, S1P, the S1P4 receptor activates intracellular signaling cascades involving Gαi and Gαo proteins, which in turn modulate pathways like the ERK and MAPK cascades nih.gov. Studies have shown that S1P4 activation can lead to changes in cell shape, cytoskeletal rearrangements, and cell motility nih.gov.
By applying this compound, researchers can block these S1P-induced effects, thereby confirming that they are mediated specifically by the S1P4 receptor. For example, a study might measure the migration of immune cells in a transwell assay. The addition of S1P would typically stimulate migration, while the co-administration of this compound would inhibit this effect, demonstrating S1P4's role in chemotaxis.
| Assay Type | Model System | Process Investigated | Expected Effect of this compound |
|---|---|---|---|
| Chemotaxis Assay | Immune Cell Line (e.g., T-cells, Dendritic Cells) | Cell Migration | Inhibition of S1P-induced cell migration |
| Signaling Pathway Analysis (e.g., Western Blot) | S1P4-expressing cell line | ERK/MAPK Phosphorylation | Blockade of S1P-induced phosphorylation of downstream kinases |
| Cytoskeletal Staining | CHO-K1 cells expressing S1P4 | Cell Shape and Stress Fiber Formation | Prevention of S1P-induced cell rounding and cytoskeletal changes nih.gov |
Organotypic Slice Cultures and Ex Vivo Preparations
Organotypic slice cultures represent an intermediate model between dissociated cell cultures and in vivo studies. These are thin sections of tissue, such as from the brain, lung, or lymph nodes, that are kept alive in culture for days or weeks nih.govspringernature.com. This method preserves the complex three-dimensional architecture and cellular interactions of the native tissue, offering a more physiologically relevant context f1000research.commdpi.com.
The application of this compound to organotypic slice cultures allows for the investigation of S1P4's role in complex tissue-level processes. For instance, in brain slice cultures, microglia and other immune cells are present within a preserved neural architecture mdpi.com. Given S1P4's expression in immune cells, this compound can be used to study the receptor's function in neuro-inflammatory processes. Researchers can induce an inflammatory response in the slice culture and then apply this compound to observe its impact on microglial activation or immune cell infiltration within the tissue.
Similarly, ex vivo preparations of tissues like lung or lymphatic vessels can be used. Since S1P signaling is involved in regulating endothelial barrier integrity, lung tissue slices could be treated with this compound to explore the specific contribution of S1P4 to vascular leakage or inflammatory responses in a controlled setting nih.gov.
In Vivo (Animal Model) Studies for Investigating S1P4-Mediated Biological Roles
In vivo studies using animal models, primarily rodents, are essential for understanding the systemic physiological roles of the S1P4 receptor. The administration of this compound allows for the temporary and selective blockade of S1P4, providing insights that complement genetic knockout models.
Rodent Models for Specific Physiological Processes
This compound is used in rodent models to probe the function of S1P4 in various physiological systems. For example, studies have suggested a role for S1P4 in the late stages of megakaryocyte differentiation and platelet formation nih.gov. In S1P4-deficient mice, platelet recovery after induced thrombocytopenia is delayed nih.gov. A pharmacological study could involve administering this compound to wild-type mice to determine if it can phenocopy this effect, thereby validating the receptor's role in thrombopoiesis. Such studies are critical for confirming that observations in genetically modified animals are due to the ongoing function of the receptor and not developmental compensation.
Use in Investigating Immune Cell Trafficking in Animal Models
The trafficking of immune cells is a tightly regulated process crucial for immune surveillance and response. S1P receptors play a pivotal role in guiding lymphocytes out of secondary lymphoid organs frontiersin.orgnih.gov. S1P4 is highly expressed in various immune cells, including dendritic cells, which are key antigen-presenting cells that must migrate from peripheral tissues to lymph nodes to initiate an immune response nih.gov.
In animal models, this compound can be administered to investigate the specific role of S1P4 in this process. For instance, researchers can track the migration of labeled dendritic cells from a peripheral site (like the skin) to the draining lymph nodes. Treatment with this compound would be expected to impair this migration if S1P4 is a key receptor guiding this process. These experiments help to delineate the specific S1P receptors involved in the trafficking of different immune cell subsets, which is crucial for understanding immune regulation frontiersin.orgnih.gov.
| Animal Model | Immune Cell Type | Process Investigated | Expected Outcome of this compound Administration |
|---|---|---|---|
| Mouse model of dendritic cell migration | Dendritic Cells (DCs) | Migration from periphery (e.g., skin) to draining lymph nodes | Reduced accumulation of DCs in lymph nodes |
| Mouse model of lymphocyte recirculation | T-lymphocytes | Egress from secondary lymphoid organs into circulation | Alteration in circulating lymphocyte counts |
Role in Myelination Processes in Animal Models
The role of S1P signaling in the central nervous system (CNS), particularly in myelination and remyelination, is an area of active investigation. While the functions of other S1P receptors on oligodendrocytes (the myelin-producing cells of the CNS) are being studied, the specific role of S1P4 is less direct. S1P4 is not thought to be a primary receptor on oligodendrocytes themselves but is expressed on other CNS cells like dendritic cells and microglia nih.gov.
These immune cells play a significant role in the pathology of demyelinating diseases like multiple sclerosis. In animal models of demyelination, such as the cuprizone model, inflammation and immune cell activity contribute to myelin damage and can also influence subsequent repair nih.gov. This compound can be utilized in these models to investigate how blocking S1P4 on immune cells within the CNS affects the processes of demyelination and remyelination. By antagonizing S1P4, this compound could alter the secretion of cytokines and other effector molecules from dendritic cells and microglia, thereby indirectly influencing the environment for oligodendrocyte survival and differentiation during myelin repair nih.gov.
This compound as a Tool for Understanding Disease Mechanisms in Preclinical Models
This compound, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4), serves as a critical pharmacological tool for elucidating the nuanced roles of this receptor in various immunological processes. While direct preclinical studies utilizing this compound in the specific contexts of apoptotic cell-induced immune modulation and Mycobacterium tuberculosis infection are not extensively documented in publicly available research, the known functions of S1PR4 in immune cells allow for informed hypotheses on how this antagonist can be instrumental in dissecting disease mechanisms.
Studies in Apoptotic Cell-Induced Immune Modulation
The clearance of apoptotic cells, a fundamental process for tissue homeostasis, profoundly influences the immune system, typically promoting a state of tolerance and preventing autoimmunity. Sphingosine-1-phosphate (S1P) has been identified as a key signaling molecule in this process, and its receptor S1PR4 is expressed on various immune cells, including dendritic cells (DCs) and macrophages, which are central to orchestrating the response to apoptotic cells.
Preclinical research has demonstrated that S1P released from apoptotic tumor cells can signal through S1PR4 on DCs. This interaction triggers the production of the immunosuppressive cytokine Interleukin-27 (IL-27). nih.gov IL-27, in turn, can enhance the suppressive function of regulatory T cells (Tregs), contributing to an immunologically quiescent environment. nih.gov
By employing this compound as a selective S1PR4 antagonist in preclinical models, researchers can investigate the precise contribution of the S1P-S1PR4 axis to the immune response following the engulfment of apoptotic cells. Blocking S1PR4 with this compound would be expected to inhibit the production of IL-27 by DCs in response to apoptotic cell-derived S1P. This experimental approach allows for the detailed examination of the downstream consequences, such as alterations in T cell activation and differentiation.
Table 1: Investigating the Role of S1PR4 in Apoptotic Cell-Induced Immune Modulation using this compound
| Experimental Question | Approach with this compound | Expected Outcome if S1PR4 is Involved |
| Does S1PR4 mediate DC cytokine production in response to apoptotic cells? | Treat co-cultures of DCs and apoptotic cells with this compound and measure cytokine levels (e.g., IL-27, IL-10, IL-12). | This compound treatment would lead to a significant reduction in IL-27 and potentially other immunosuppressive cytokines. |
| What is the impact of S1PR4 signaling on T cell responses induced by apoptotic cell-loaded DCs? | Co-culture T cells with DCs that have been exposed to apoptotic cells in the presence or absence of this compound. | Inhibition of S1PR4 with this compound may lead to a decrease in Treg proliferation/function and an increase in effector T cell responses. |
These studies, utilizing this compound, would provide crucial insights into the fundamental biology of how the immune system distinguishes between harmless apoptotic debris and pathogenic threats, a process critical for preventing autoimmune diseases.
Research in Mycobacterium tuberculosis Infection Models
The immune response to Mycobacterium tuberculosis (Mtb) is complex, involving a delicate balance between pro-inflammatory and anti-inflammatory signals to control bacterial replication without causing excessive tissue damage. Macrophages are the primary host cells for Mtb, and their polarization into either a classically activated (M1) or alternatively activated (M2) phenotype is a key determinant of infection outcome.
The S1P signaling axis is known to play a significant role in the host response to Mtb. nih.govresearchgate.net Studies have shown that S1P can promote a protective M1 macrophage phenotype and enhance the control of mycobacterial growth. nih.gov While the specific role of S1PR4 in Mtb infection is not as well-defined as other S1P receptors, its expression on macrophages and other immune cells suggests its potential involvement in modulating the host response.
This compound can be employed in preclinical Mtb infection models to dissect the specific contribution of S1PR4 to the anti-mycobacterial immune response. For instance, in in vitro macrophage infection models, treatment with this compound could help determine if S1PR4 signaling influences macrophage polarization, phagocytosis, or the production of key cytokines and reactive nitrogen species that are essential for controlling Mtb growth.
Table 2: Potential Applications of this compound in Mycobacterium tuberculosis Research
| Research Question | Proposed Experiment with this compound | Potential Mechanistic Insight |
| Does S1PR4 signaling influence macrophage control of Mtb infection? | Infect primary macrophages with Mtb in the presence of this compound and assess intracellular bacterial growth and macrophage phenotype. | If S1PR4 antagonism alters bacterial replication, it would suggest a role for this receptor in modulating macrophage bactericidal activity. Changes in M1/M2 markers would indicate an influence on macrophage polarization. |
| How does S1PR4 antagonism affect the in vivo immune response to Mtb? | Treat Mtb-infected mice with this compound and analyze immune cell populations and cytokine profiles in the lungs. | Alterations in the recruitment or activation of T cells, neutrophils, or dendritic cells following this compound treatment would highlight the role of S1PR4 in orchestrating the immune response within the lung microenvironment during tuberculosis. |
Through such targeted preclinical studies, this compound can be a valuable tool to unravel the intricate role of S1PR4 in the immunopathogenesis of tuberculosis, potentially identifying new avenues for host-directed therapies.
Advanced Methodologies and Future Directions in Cym50374 Research
Integration of Omics Technologies (e.g., RNA-sequencing) in S1P4 Research
Omics technologies, such as transcriptomics, genomics, and proteomics, are increasingly being integrated into S1P4 research to provide a comprehensive understanding of its role in complex biological systems. RNA sequencing (RNA-seq), a powerful transcriptomic approach, allows for the detailed analysis of gene expression profiles, providing insights into the molecular pathways influenced by S1P4 signaling. nih.govmdpi.comlexogen.comnih.gov
RNA-seq can accurately and rapidly measure gene expression and transcriptional activation. mdpi.com It is free from many limitations of other transcriptomic approaches like microarrays. nih.gov In the context of S1P4 research, RNA-seq has been utilized to analyze the transcriptional landscape of specific cell populations in the absence of S1P4 signaling. For instance, next-generation RNA-seq was employed to analyze sorted germinal center (GC) B and T follicular helper (Tfh) cells from S1P4 knockout mice. frontiersin.org This research aimed to identify altered pathways and processes in these cell types lacking S1P4. frontiersin.org Ingenuity Pathway Analysis (IPA) of the GC B cell data identified EIF2 Signaling and Regulation of EIF4/p70S6K Signaling as significantly affected canonical pathways. frontiersin.org
The integration of RNA-seq in S1P4 research helps in understanding the molecular mechanisms of diseases where S1P4 is implicated and can aid in identifying potential drug target genes and biomarkers. lexogen.com Combining single-cell RNA-seq with bulk RNA-seq can provide more complete gene expression data, assisting in future explorations of gene expression and regulatory mechanisms related to S1P4 in different tissues or cells. mdpi.com
Development of Novel Assays for S1P4 Pathway Probing
The development of sensitive and selective assays is fundamental for probing S1P4 receptor activity and identifying novel ligands. Cell-based assays, particularly those amenable to high-throughput screening (HTS), have been instrumental in the discovery of S1P4 agonists and antagonists. nih.govnih.gov
One notable assay format is the Tango™ assay, which has been used extensively in S1P4 ligand discovery. nih.govnih.gov This assay system utilizes U2OS cells engineered to express the human S1P4 receptor linked to a GAL4-VP16 transcription factor via a TEV protease site. nih.gov The cells also express a beta-arrestin/TEV protease fusion protein and a beta-lactamase (BLA) reporter gene controlled by a UAS response element. nih.gov S1P4 activation by an agonist leads to the recruitment of beta-arrestin, resulting in the cleavage of the fusion protein by TEV protease, liberation of GAL4-VP16, and subsequent transcription of the BLA reporter gene. nih.gov BLA expression is then detected by measuring fluorescence resonance energy transfer (FRET) of a cleavable substrate. nih.gov The presence of an S1P4 antagonist inhibits this process, preventing the increase in FRET. nih.gov This methodology has been successfully applied in primary HTS campaigns to identify S1P4 receptor agonists and to confirm the inhibitory activity of selective antagonists. nih.gov
Beyond HTS, other assays are crucial for dissecting S1P4-mediated cellular responses. Transwell migration assays, for instance, have been used to assess the chemotactic response of cells to S1P gradients, allowing researchers to distinguish the contributions of different S1P receptor subtypes like S1P1 and S1P4 to cell migration. mdpi.com By using S1P4-deficient cells, the functional consequences of S1P4 expression changes on chemotaxis can be assessed. mdpi.com
Furthermore, methodologies involving genetic manipulation, such as S1P4 knockdown using siRNA, are employed to study the specific impact of reduced S1P4 expression on cellular functions and pathway activation. jneurosci.org These diverse assay formats provide valuable tools for a comprehensive investigation of S1P4 signaling.
Emergent Computational Approaches for S1P4 Ligand Discovery and Optimization
Computational approaches are playing an increasingly vital role in accelerating the discovery and optimization of ligands targeting GPCRs like S1P4. These methods can efficiently explore vast chemical spaces and predict the potential activity and properties of molecules before experimental synthesis and testing. cam.ac.uktaylorandfrancis.comsilicos-it.be
Computational drug discovery methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.commdpi.com SBDD approaches, such as molecular docking and molecular dynamics simulations, utilize the three-dimensional structure of the target protein to predict how potential ligands might bind. taylorandfrancis.commdpi.com LBDD methods, including quantitative structure-activity relationship (QSAR) modeling, build predictive models based on the chemical features and known biological activities of existing ligands. mdpi.comnih.gov QSAR models can predict the activity of new molecules and help identify modifications that could improve activity. nih.gov Rational chemical modifications guided by structure-activity relationship (SAR) studies were indeed part of the discovery process for selective S1P4 antagonists, including CYM50374. nih.gov
More recently, the advent of artificial intelligence (AI), including machine learning and deep learning, has significantly impacted computational drug discovery. taylorandfrancis.com AI models can be trained on large datasets to predict various molecular properties, pharmacological activities, and ADME/T profiles. taylorandfrancis.com These models are being applied in virtual screening to rapidly evaluate extensive chemical libraries for potential S1P4 ligands. taylorandfrancis.comsilicos-it.be The increasing availability of experimental data on ligand-target interactions fuels the development of more precise AI models. taylorandfrancis.com
Expanding the Utility of this compound as a Research Tool to Uncover S1P4 Biological Functions
This compound is recognized as a potent and selective antagonist of the S1P4 receptor. nih.govmedchemexpress.cnnordicbiosite.com Its availability has significantly contributed to the ability of researchers to investigate the specific biological roles of S1P4, which were previously less understood due to the lack of highly selective ligands. nih.gov
Selective S1P4 antagonists like this compound serve as valuable pharmacological tools to dissect S1P4-mediated effects in various cellular and physiological contexts. nih.govmedchemexpress.cn By blocking S1P4 activity, researchers can determine the extent to which a particular biological process is dependent on this receptor. This is particularly important given that S1P can signal through five different receptor subtypes (S1P1-S1P5), and selective tools are needed to differentiate their individual contributions. nih.govnih.gov
Research utilizing selective pharmacological tools, in conjunction with genetic approaches such as S1P4 knockout mice and siRNA-mediated knockdown, has provided crucial insights into S1P4 function. Studies have investigated the role of S1P4 in immune cell behavior, including T cell proliferation and cytokine secretion, as well as the trafficking of peritoneal B cells. mdpi.comnih.gov For example, research using S1P4-only T cells or treating CD4 T cells with FTY720 (which suppresses S1P1) demonstrated that the S1P-S1P4 axis can inhibit T cell proliferation and the secretion of effector cytokines, while potentially enhancing the secretion of immunosuppressive cytokines like IL-10. nih.gov Studies using S1P4-deficient mice have also highlighted the receptor's involvement in the trafficking of activated peritoneal B cells to secondary lymphoid organs. mdpi.com
Q & A
Q. How can researchers resolve contradictions in SAR data when optimizing CYM50374 derivatives?
Contradictions often arise from off-target effects or assay variability. Apply these steps:
- Dose-response validation : Repeat assays with extended concentration ranges.
- Counter-screening : Test against related receptors (e.g., S1P1–3,5) to confirm selectivity.
- Molecular modeling : Use docking studies to rationalize affinity discrepancies. Prioritize the "principal contradiction" (e.g., potency vs. solubility) using frameworks like PICOT to isolate variables .
Q. What methodological strategies ensure reproducibility in this compound’s pharmacological profiling?
- Standardized protocols : Detailed synthesis steps (e.g., catalyst ratios, reaction temperatures) and assay conditions (e.g., cell passage number, buffer composition) .
- Data transparency : Report raw data (e.g., IC50 curves) in supplementary materials and use tools like Prism for statistical analysis.
- Cross-lab validation : Collaborate to replicate key findings, addressing biases via blinded experiments .
Q. How can computational tools enhance the design of this compound analogs with improved drug-like properties?
- QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with bioavailability.
- ADMET prediction : Use tools like SwissADME to forecast metabolic stability and toxicity.
- Crystallography : Resolve S1P4-CYM50374 co-structures to guide rational design. Validate hypotheses through iterative synthesis and in vitro testing .
Methodological Frameworks
Q. What criteria (e.g., FINER) should guide hypothesis formulation for this compound-based studies?
Apply the FINER framework:
- Feasible : Ensure access to synthetic intermediates and assay platforms.
- Novel : Focus on unexplored S1P4 roles in immunology or fibrosis.
- Ethical : Adhere to animal/human subject guidelines if transitioning to in vivo models .
Q. How should researchers structure a publication on this compound to meet journal standards (e.g., Medicinal Chemistry Research)?
- Abstract : Highlight S1P4 selectivity and SAR insights.
- Results : Tabulate IC50 values, ClogP, and tPSA (see Table 3 in ).
- Methods : Provide step-by-step synthetic procedures and assay protocols.
- Supporting Information : Include raw spectral data and statistical analyses .
Data Management and Collaboration
Q. What guidelines apply for requesting this compound-related materials from academic repositories?
Follow institutional protocols (e.g., Cambridge’s 8-step request template), including:
Q. How can contradictions in literature data on S1P4 signaling be systematically addressed?
Conduct a meta-analysis using PRISMA guidelines to identify bias sources (e.g., assay heterogeneity). Use contradiction matrices to map conflicting results against experimental variables (e.g., cell type, ligand concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
